molecular formula C9H7N3O B1366171 6-Pyridin-2-ylpyridazin-3-ol CAS No. 66317-38-2

6-Pyridin-2-ylpyridazin-3-ol

Cat. No.: B1366171
CAS No.: 66317-38-2
M. Wt: 173.17 g/mol
InChI Key: DDCLFSUBVBCSFN-UHFFFAOYSA-N
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Description

6-Pyridin-2-ylpyridazin-3-ol is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-2-ylpyridazin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate to form the pyridazine ring, followed by oxidation to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Pyridin-2-ylpyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

6-Pyridin-2-ylpyridazin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Pyridin-2-ylpyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacking the pyridine ring.

    Pyrimidine: Another diazine with a different nitrogen arrangement.

    Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.

Uniqueness: 6-Pyridin-2-ylpyridazin-3-ol is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and material science .

Biological Activity

6-Pyridin-2-ylpyridazin-3-ol, a compound characterized by its unique pyridazine and pyridine structures, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is defined by the following chemical formula:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight188.19 g/mol
Melting Point185.81 °C
SolubilitySoluble in DMSO, ethanol; slightly soluble in water

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • NLRP3 Inflammasome Inhibition : Research indicates that this compound acts as an inhibitor of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition may have therapeutic implications for diseases such as chronic liver disease and non-alcoholic steatohepatitis (NASH) .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through mechanisms involving cell wall disruption and inhibition of protein synthesis .
  • Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro. It appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest .

The compound's biochemical interactions are significant:

  • Enzyme Interaction : It has been reported to interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing overall cellular metabolism .
  • Cell Signaling Modulation : By modulating key signaling pathways, including those related to inflammation and apoptosis, this compound can affect gene expression and cellular responses .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AntitumorInduction of apoptosis in cancer cells,
Anti-inflammatoryInhibition of NLRP3 inflammasome

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Liver Disease Model : In a study involving animal models of chronic liver disease, treatment with this compound resulted in reduced liver inflammation and fibrosis markers, suggesting a protective effect against liver damage .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application:

  • Absorption and Distribution : The compound is absorbed effectively when administered orally or via injection, with a distribution profile that suggests accumulation in liver tissues.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its biological effects.
  • Excretion : The compound is primarily excreted via the urine as metabolites, with minimal unchanged drug detected.

Properties

IUPAC Name

3-pyridin-2-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLFSUBVBCSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407210
Record name 6-pyridin-2-yl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66317-38-2
Record name 6-pyridin-2-yl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyridin-2-yl)pyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Haginiwa et al. [Yakugaku Zasshi 98 (1), 67-71 (1978); Chem. Abstrs. 88, 170,096v (1978)] reacted 3(2H)-pyridazinone with pyridine 1-oxide and platinized Pd-C catalyst to produce 6-(2-pyridinyl)-3(2H)-pyridazinone.
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Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-4-oxo-4-pyridin-2-ylbutyric acid ethyl ester (2.910 g, 13.000 mmol) in 20 mL of 1-buanol was treated with 0.65 mL (1:1 ratio) of hydrazine hydrate, and the mixture was refluxed overnight. The solvents were evaporated to dryness to give 2.000 g (11.500 mmol) of 6-pyridin-2-yl-2H-pyridazin-3-one as a dark solid, which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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